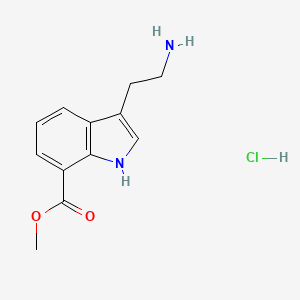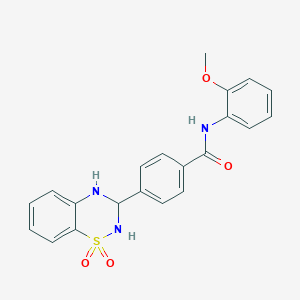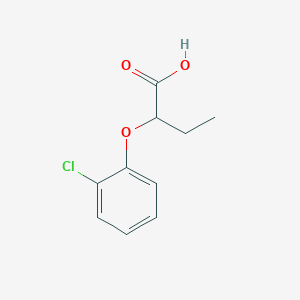
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of carbon atoms bonded directly to the nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves reductive alkylation of the carbonyl group of carbohydrates with fluorescence or ionizing labels . For example, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Molecular Structure Analysis
The molecular structure of amines is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon .Chemical Reactions Analysis
The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .Physical and Chemical Properties Analysis
Amines are colorless and strongly alkaline liquids with an amine smell, being very sensitive to hydrolysis . They are capable of providing good adhesion and superior elongation and flexibility at the polymer-substrate interface .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of conformationally constrained tryptophan derivatives, including compounds similar in structure to "Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate;hydrochloride," has been explored to aid in peptide/peptoid conformation elucidation studies. These derivatives are designed to limit the conformational flexibility of the side chain, enabling further derivatization and structural analysis, which is crucial for understanding peptide structure and function (Horwell et al., 1994).
Chemical Synthesis and Applications
- Indole derivatives have been synthesized and explored for various applications, including the development of new materials and potential therapeutic agents. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from related compounds demonstrates the versatility of indole and its derivatives in synthetic chemistry, highlighting the potential for creating novel compounds with specific applications (Cheng Qing-fang, 2005).
Anticancer Research
- Methyl indole-3-carboxylate derivatives have been synthesized and evaluated for their anticancer activity. These studies provide insights into the potential therapeutic applications of indole derivatives, suggesting that compounds similar to "Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate;hydrochloride" could be explored for their anticancer properties (Niemyjska et al., 2012).
Corrosion Inhibition
- Schiff bases derived from L-Tryptophan, which share structural similarities with "Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate;hydrochloride," have been studied for their corrosion inhibition properties on stainless steel surfaces in acidic environments. These findings indicate potential industrial applications of indole derivatives in corrosion protection (Vikneshvaran & Velmathi, 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10-4-2-3-9-8(5-6-13)7-14-11(9)10;/h2-4,7,14H,5-6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEMEIFDNCKVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)

![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)



![ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742701.png)

![8-(2-(azepan-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742704.png)
![1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2742705.png)
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2742706.png)
![1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2742709.png)
![4-tert-butyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2742710.png)

